molecular formula C26H20ClN5 B11445253 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile

2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B11445253
M. Wt: 437.9 g/mol
InChI Key: VJZFKVHCGJMKLR-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-A]benzimidazoles This compound is notable for its unique structure, which includes a chlorobenzyl group, a pyridinylmethylamino group, and a carbonitrile group

Preparation Methods

The synthesis of 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under specific conditions . The reaction conditions often involve heating under reflux in pyridine, which facilitates the formation of the desired pyrido[1,2-A]benzimidazole scaffold .

Chemical Reactions Analysis

2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H20ClN5

Molecular Weight

437.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-methyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H20ClN5/c1-17-21(13-18-8-10-20(27)11-9-18)25(30-16-19-5-4-12-29-15-19)32-24-7-3-2-6-23(24)31-26(32)22(17)14-28/h2-12,15,30H,13,16H2,1H3

InChI Key

VJZFKVHCGJMKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)NCC5=CN=CC=C5)C#N

Origin of Product

United States

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